N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, halides, and organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis.
Molecular Targets: The compound targets enzymes and proteins involved in cell division and survival, such as topoisomerases and kinases.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This derivative exhibits anticancer activity but has a different substitution pattern on the thiadiazole ring.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-3-pyridinamine: This compound is used in coordination chemistry and has unique electronic properties due to the presence of the trifluoromethyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields
Properties
Molecular Formula |
C8H7N3OS2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-2-3-13-4-6/h2-4H,1H3,(H,9,11,12) |
InChI Key |
MGLXSHUNRNMHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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